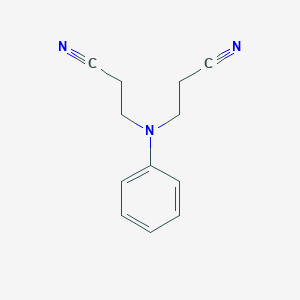

N,N-Bis(cyanoethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[N-(2-cyanoethyl)anilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVHSAUVIFTVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061774 | |

| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555-66-4 | |

| Record name | 3,3′-(Phenylimino)bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1555-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(cyanoethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(phenylimino)bispropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of N,N-Bis(cyanoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of N,N-Bis(cyanoethyl)aniline, a tertiary aromatic amine with applications as a chemical intermediate. This document details the key analytical techniques and experimental protocols necessary for its identification and characterization, presenting quantitative data in a clear and accessible format.

Chemical Identity and Physical Properties

This compound, with the chemical formula C₁₂H₁₃N₃, is systematically named 3,3'-(phenylimino)dipropionitrile.[1][2] It is a solid at room temperature, often appearing as a light beige or yellow to brown crystalline powder.[3][4] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 1555-66-4 | [5][6] |

| Molecular Weight | 199.25 g/mol | [3] |

| Melting Point | 81-84 °C | [5] |

| Boiling Point | 175 - 180 °C (at 0.3 torr) | [3] |

| Appearance | Light beige to yellow/brown crystalline powder | [3][4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. |

Synthesis of this compound

The primary synthetic route to this compound is the Michael addition of aniline to acrylonitrile.[7] This reaction involves the nucleophilic attack of the nitrogen atom of aniline on the β-carbon of the acrylonitrile double bond. The reaction is typically carried out in the presence of a catalyst.

Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocol: Michael Addition

Materials:

-

Aniline

-

Acrylonitrile

-

Catalyst (e.g., acetic acid, cupric acetate, or a Lewis acid like zinc chloride)[8]

-

Solvent (e.g., methanol, ethanol, or water)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine aniline and the chosen solvent.

-

Add the catalyst to the mixture.

-

While stirring, slowly add acrylonitrile to the flask. An excess of acrylonitrile is often used to favor the formation of the bis-adduct.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product may precipitate upon cooling or after the addition of water.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Appropriate recrystallization solvent (e.g., ethanol)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

The elucidation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the two cyanoethyl groups.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for the different carbon environments in the molecule, including the aromatic carbons, the aliphatic carbons of the cyanoethyl chains, and the carbon of the nitrile group.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~7.2-7.4 (m) | Aromatic (ortho-H) |

| ~6.7-6.9 (m) | Aromatic (meta- & para-H) |

| ~3.6-3.8 (t) | -N-CH₂- |

| ~2.6-2.8 (t) | -CH₂-CN |

| Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic absorption bands for this compound are summarized in Table 3.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~2250 | C≡N stretch | Nitrile |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1350-1250 | C-N stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

| m/z | Proposed Fragment |

| 199 | [M]⁺˙ (Molecular Ion) |

| 145 | [M - CH₂=CHCN]⁺ |

| 92 | [C₆H₅NH]⁺ |

| 77 | [C₆H₅]⁺ |

| Note: The relative intensities of the peaks can vary depending on the instrument and conditions. |

Logical Relationships in Structural Elucidation

The process of elucidating the structure of this compound from its analytical data follows a logical progression, as illustrated in the diagram below.

Caption: Logical flow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines synthetic chemistry with modern analytical techniques. By carefully performing the synthesis and purification, and by thoroughly analyzing the data from NMR, IR, and mass spectrometry, the identity and purity of the compound can be unequivocally confirmed. This guide provides the necessary foundational knowledge and experimental framework for researchers and professionals working with this and similar chemical entities.

References

- 1. 1555-66-4(N,N-Bis(2-cyanoethyl)aniline) | Kuujia.com [kuujia.com]

- 2. echemi.com [echemi.com]

- 3. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]

- 4. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl] Aniline (DC-22) [tristarintermediates.org]

- 5. This compound | 1555-66-4 [chemicalbook.com]

- 6. 1555-66-4 Cas No. | NN-Bis(2-cyanoethyl)aniline | Apollo [store.apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. CN102241606B - Clean production method of N-cyanoethylaniline - Google Patents [patents.google.com]

physical and chemical properties of N,N-Bis(cyanoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of N,N-Bis(cyanoethyl)aniline. It includes structured data, experimental protocols, and a visual representation of its synthesis workflow, designed to support research and development activities.

Core Properties of this compound

This compound, a tertiary aromatic amine and nitrile derivative, serves as a key intermediate in the synthesis of various organic compounds, including dyes, UV stabilizers, and functional polymers.[1] It also acts as a precursor in pharmaceutical chemistry for building bioactive nitrogen-containing scaffolds.[1]

Physical Properties

At room temperature, this compound typically presents as a solid.[2][3] Its appearance is most commonly described as a white, light beige, or pale yellow to brown crystalline powder.[1][2] Upon long-term storage, the substance may darken. It possesses a faint, amine-like odor.[1]

The compound is generally insoluble in water but shows moderate to good solubility in various organic solvents such as ethanol, acetone, and dichloromethane, as well as in dilute acids and alkalis.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to yellow/brown crystalline powder | [1][2] |

| Melting Point | 80-88 °C | [2][4] |

| Boiling Point | 165-167 °C @ 6 Torr; 175-180 °C @ 0.3 Torr | [2][3][4] |

| Density | ~0.92 - 1.105 g/cm³ @ 20 °C | [2][3][4] |

| Vapor Pressure | 5.35 x 10⁻⁷ mmHg @ 25 °C | [2][3] |

| Refractive Index | ~1.567 | [2][3] |

Chemical and Spectroscopic Properties

The chemical identity and structure of this compound are well-defined. Its reactivity stems from the tertiary amine and the two cyanoethyl groups, allowing it to participate in reactions like nucleophilic substitution and condensation.[1]

Table 2: Chemical and Spectroscopic Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1555-66-4 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃N₃ | [1][2][3][4] |

| Molecular Weight | 199.25 g/mol | [1][2][4] |

| EINECS Number | 216-306-4 | [2][4] |

| pKa | 3.85 ± 0.50 (Predicted) | [1] |

| XLogP3 | 2.32 | [2][3] |

Experimental Protocols

Synthesis of this compound

The conventional method for synthesizing this compound is through the double Michael addition of acrylonitrile to aniline.[1] This reaction can be catalyzed by either acid or base. Below is a representative protocol using a base catalyst.

Objective: To synthesize this compound from aniline and acrylonitrile.

Materials:

-

Aniline

-

Acrylonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq), anhydrous potassium carbonate (2.5 eq), and dimethylformamide (DMF) as the solvent.

-

Addition of Acrylonitrile: While stirring the mixture, slowly add acrylonitrile (2.2 eq) to the flask at room temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash them sequentially with deionized water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a crystalline solid.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Process Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Safety and Handling

This compound is considered to have moderate toxicity upon inhalation, ingestion, or skin contact.[1] It is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[1] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Store the compound in a cool, dry, and dark place in a tightly sealed container, away from strong oxidizing agents and acids.[1][2]

Applications

The primary use of this compound is as a chemical intermediate.[1] Its unique structure makes it a valuable component in the manufacturing of:

-

Dye Intermediates: It is a precursor for various dyes.

-

Polymers and UV Stabilizers: Used in the synthesis of functional polymers.[1]

-

Pharmaceuticals: Serves as a building block for complex nitrogen-containing molecules with potential biological activity.[1]

References

Technical Guide: N,N-Bis(2-cyanoethyl)aniline (CAS: 1555-66-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-cyanoethyl)aniline, with the CAS number 1555-66-4, is a tertiary aromatic amine characterized by an aniline core substituted with two cyanoethyl groups on the nitrogen atom.[1] This structure imparts unique reactivity, making it a valuable intermediate in various fields of organic synthesis.[1] Historically, its development arose from research into cyanoalkylated aromatic amines for applications in polymer chemistry and dye synthesis.[2] While not a naturally occurring compound, its synthetic versatility has established it as a key building block in the chemical industry.[2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on its utility for research and development.

Physicochemical Properties

N,N-Bis(2-cyanoethyl)aniline is typically a solid at room temperature, appearing as a light beige or pale yellow to amber powder or crystalline solid.[2][3] It is characterized by moderate solubility in common organic solvents like ethanol, acetone, and dichloromethane, while it remains largely insoluble in water.[2][3]

Table 1: Physicochemical Data for N,N-Bis(2-cyanoethyl)aniline

| Property | Value | Reference(s) |

| CAS Number | 1555-66-4 | [1] |

| Molecular Formula | C₁₂H₁₃N₃ | [1] |

| Molecular Weight | 199.25 g/mol | [4] |

| Appearance | Light beige to yellow/brown solid/powder | [2][3] |

| Melting Point | 80-88 °C | [3][5] |

| Boiling Point | 175 - 180 °C at 0.3 torr | [4] |

| Density | ~1.105 g/cm³ | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water. | [2][3] |

| pKa (Predicted) | 3.85 ± 0.50 | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of N,N-Bis(2-cyanoethyl)aniline is through the cyanoethylation of aniline, which proceeds via a Michael addition mechanism.[2] This involves the reaction of aniline with acrylonitrile.

General Synthesis Workflow

The synthesis process involves the reaction of aniline with acrylonitrile, followed by workup and purification to isolate the desired product.

Caption: General workflow for the synthesis of N,N-Bis(2-cyanoethyl)aniline.

Detailed Experimental Protocol: Synthesis of N,N-Bis(2-cyanoethyl)aniline

This protocol is a representative procedure based on the Michael addition of aniline to acrylonitrile.[2]

Materials:

-

Aniline

-

Acrylonitrile

-

Sodium hydroxide (or other suitable base like potassium carbonate)[2]

-

Ethanol (or dimethylformamide as solvent)[2]

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline in ethanol.

-

Add a catalytic amount of a base, such as sodium hydroxide.

-

Slowly add acrylonitrile to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated to yield the crude product.

-

The crude N,N-Bis(2-cyanoethyl)aniline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.[6]

Applications in Organic Synthesis

N,N-Bis(2-cyanoethyl)aniline is a key intermediate, primarily in the synthesis of azo disperse dyes.[3] The tertiary amine group and the cyano functionalities provide sites for further chemical transformations.

Role as a Coupling Component in Azo Dye Synthesis

Azo dyes are formed through the reaction of a diazonium salt (the diazo component) with a coupling component. N,N-Bis(2-cyanoethyl)aniline serves as an effective coupling component.

General Workflow for Azo Dye Synthesis

The synthesis involves the diazotization of a primary aromatic amine followed by coupling with N,N-Bis(2-cyanoethyl)aniline.

Caption: General workflow for the synthesis of an azo dye using N,N-Bis(2-cyanoethyl)aniline.

Detailed Experimental Protocol: Synthesis of a Disperse Azo Dye

This is a representative protocol for the synthesis of an azo dye using N,N-Bis(2-cyanoethyl)aniline as the coupling component.

Materials:

-

A primary aromatic amine (e.g., 4-nitroaniline)

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

N,N-Bis(2-cyanoethyl)aniline

-

Sodium hydroxide

-

Ice

Procedure:

Part A: Diazotization of the Primary Aromatic Amine

-

Dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.

Part B: Coupling Reaction

-

In a separate beaker, dissolve N,N-Bis(2-cyanoethyl)aniline in a suitable solvent (e.g., acetic acid or a basic aqueous solution).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold solution of N,N-Bis(2-cyanoethyl)aniline with vigorous stirring.

-

Maintain the temperature below 5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the formation of the azo dye.

-

The dye can be isolated by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization.

Safety and Handling

N,N-Bis(2-cyanoethyl)aniline is considered to have moderate toxicity and should be handled with appropriate safety precautions.[2]

Table 2: Hazard and Safety Information for N,N-Bis(2-cyanoethyl)aniline

| Category | Information | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][7] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, and use in a well-ventilated area or chemical fume hood. | [4] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [2][7] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [4] |

| Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide upon combustion. | [4] |

Conclusion

N,N-Bis(2-cyanoethyl)aniline is a versatile and important chemical intermediate with well-established applications, particularly in the synthesis of disperse dyes. Its synthesis via the cyanoethylation of aniline is a robust and scalable process. For researchers and professionals in organic synthesis and materials science, a thorough understanding of its properties, reaction protocols, and safety measures is crucial for its effective and safe utilization in the development of new materials and functional molecules.

References

- 1. Synthesis and Dyeing Performance of N,N-Bis(2-cyanoethyl)-m-methylaniline Disperse Dyes | Scientific.Net [scientific.net]

- 2. ftstjournal.com [ftstjournal.com]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

A Comprehensive Technical Guide to the Solubility of N,N-Bis(cyanoethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N,N-Bis(cyanoethyl)aniline, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and outlines a standardized experimental protocol for its quantitative determination.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a critical parameter in a wide range of chemical applications, including reaction kinetics, purification processes, and formulation development. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. This compound, with its polar cyano groups and nonpolar aromatic ring, exhibits a nuanced solubility profile.

Qualitative Solubility Profile

This compound is consistently reported to be soluble in common organic solvents while demonstrating insolubility in water.[1][2][3][4][5] This behavior is attributed to the molecule's predominantly organic character, which allows for favorable interactions with organic solvent molecules.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents. The following table summarizes the available qualitative information.

| Solvent | Qualitative Solubility | Quantitative Data (at specified temperature) |

| Water | Insoluble/Sparingly soluble[1][2][3][5] | Data not available |

| Ethanol | Moderately soluble[3] | Data not available |

| Acetone | Moderately soluble[3] | Data not available |

| Dichloromethane | Moderately soluble[3] | Data not available |

| Dilute Acids | Soluble[1][2][4][5] | Data not available |

| Dilute Alkali | Soluble[1][2][4][5] | Data not available |

The absence of precise quantitative data underscores the necessity for experimental determination to support research and development activities requiring this information.

Experimental Protocol for Determining Solubility

The following is a generalized, yet detailed, methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Constant temperature bath (e.g., water or oil bath)

-

Isothermal shaker

-

Vials with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an isothermal shaker set to the desired constant temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking facilitates the dissolution process.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the exact volume of the filtrate.

-

Dilute the filtrate with the same organic solvent to a concentration suitable for the chosen analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the analyte in the experimental sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine the quantitative solubility in the relevant solvent systems through rigorous experimental work as outlined.

References

molecular weight and formula of N,N-Bis(cyanoethyl)aniline

An in-depth guide to the molecular properties of N,N-Bis(cyanoethyl)aniline, this document provides essential data for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is a chemical compound with the molecular formula C12H13N3.[1][2][3][4] Its molecular weight is approximately 199.25 g/mol .[1][2][5][6]

Quantitative Data Summary

The following table summarizes the key molecular properties of this compound.

| Property | Value |

| Molecular Formula | C12H13N3[1][2][3][4] |

| Molecular Weight | 199.257 g/mol [1] |

| Monoisotopic Mass | 199.110947427 Da[1] |

| Melting Point | 81-84 °C[5] |

Chemical Structure and Properties

Below is a diagram illustrating the relationship between the compound's name and its fundamental molecular properties.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols for determining the cited data are not detailed here but can be found in the referenced sources.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. This compound, CasNo.1555-66-4 Hexone Interchem Pvt. Ltd India [hexoneinter.lookchem.com]

- 5. This compound CAS#: 1555-66-4 [m.chemicalbook.com]

- 6. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]

An In-Depth Technical Guide to the Thermal Stability of N,N-Bis(cyanoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of N,N-Bis(cyanoethyl)aniline. Due to the limited availability of direct experimental data for this specific compound, this document establishes a framework for its thermal analysis based on data from structurally similar compounds, including N-alkylanilines and aromatic nitriles. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and presents a logical workflow for assessing the thermal properties of this compound.

Introduction to this compound

This compound is an organic compound featuring a tertiary amine and two cyanoethyl groups attached to an aniline core.[1] Its chemical structure suggests a complex thermal behavior influenced by the aromatic ring, the tertiary amine, and the nitrile functionalities. Understanding its thermal stability is crucial for its application in chemical synthesis, as an intermediate for dyes, and in polymer chemistry, ensuring safe handling, storage, and processing at elevated temperatures.[2]

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | Light yellow to yellow powder/solid.[2][3][4] |

| Melting Point | 81-84 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure. |

| Solubility | Soluble in organic solvents, insoluble in water.[2] |

Predicted Thermal Behavior

-

N,N-Dialkylanilines: Compounds like N,N-diethylaniline are liquids at room temperature with a boiling point of approximately 216 °C.[5][6] This suggests that this compound, being a solid with a higher molecular weight, will likely exhibit significant thermal stability before the onset of decomposition. The presence of the cyano groups is expected to influence the decomposition pathway.

-

Aromatic Nitriles: Aromatic nitriles are known to be relatively stable. Their thermal decomposition often involves the complex breakdown of the aromatic ring and the release of nitrogen-containing species.

-

Polyaniline Derivatives: Studies on substituted polyanilines show that the thermal degradation process occurs in multiple stages.[7] The introduction of substituents on the aniline ring can affect the thermal stability.

Based on these comparisons, this compound is expected to be stable well above its melting point. Decomposition is likely to initiate at temperatures exceeding 200 °C, with a multi-step degradation process involving the scission of the cyanoethyl groups and subsequent breakdown of the aniline core.

Expected Decomposition Products:

Under inert atmosphere, thermal decomposition is likely to produce a variety of nitrogen-containing organic fragments. In the presence of oxygen, the decomposition products would primarily be oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

| Parameter | Recommended Setting |

| Instrument | A calibrated Thermogravimetric Analyzer. |

| Sample Mass | 5-10 mg. |

| Crucible | Alumina or platinum crucible. |

| Temperature Range | 30 °C to 600 °C. |

| Heating Rate | 10 °C/min. |

| Atmosphere | Nitrogen (inert) and Air (oxidative), at a flow rate of 50 mL/min. |

| Data Collection | Continuous measurement of mass, temperature, and time. |

Data Analysis: The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition (T_onset) and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting and to detect any exothermic or endothermic decomposition events.

Methodology:

| Parameter | Recommended Setting |

| Instrument | A calibrated Differential Scanning Calorimeter. |

| Sample Mass | 2-5 mg. |

| Crucible | Hermetically sealed aluminum pans. |

| Temperature Program | 1. Heat from 25 °C to 100 °C at 10 °C/min (to observe melting).2. Cool to 25 °C at 10 °C/min.3. Reheat from 25 °C to 400 °C at 10 °C/min (to observe decomposition). |

| Atmosphere | Nitrogen, at a flow rate of 50 mL/min. |

| Data Collection | Measurement of heat flow as a function of temperature. |

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting point. At higher temperatures, exothermic peaks would indicate decomposition processes.

Visualizing the Thermal Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal stability analysis of this compound.

Caption: A logical workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

A plausible, non-combustion thermal decomposition pathway for this compound in an inert atmosphere is proposed below. This pathway is hypothetical and would require confirmation through techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) for the identification of evolved gases.

The initial step is likely the homolytic cleavage of the C-N bond between the aniline nitrogen and the cyanoethyl groups, or the C-C bond within the cyanoethyl chain, due to thermal stress. This would generate radical intermediates that could subsequently undergo a variety of reactions, including hydrogen abstraction, cyclization, and fragmentation.

The following diagram illustrates a simplified potential decomposition initiation.

Caption: A simplified diagram of potential initial thermal decomposition steps.

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a comprehensive understanding of its thermal behavior can be achieved through the systematic application of TGA and DSC, guided by the detailed protocols provided in this document. By comparing its behavior to that of structurally related N-alkylanilines and aromatic nitriles, researchers can make informed predictions about its stability and decomposition profile. The proposed workflow and decomposition pathways offer a solid foundation for further investigation, ensuring the safe and effective use of this compound in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl] Aniline (DC-22) [tristarintermediates.org]

- 4. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]

- 5. Diethylaniline - Wikipedia [en.wikipedia.org]

- 6. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N,N-Bis(cyanoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-Bis(cyanoethyl)aniline. This document details the expected chemical shifts, multiplicities, and coupling constants, alongside a standardized experimental protocol for acquiring these spectra. The information presented is intended to aid in the structural elucidation and quality control of this compound in research and development settings.

Introduction

This compound, also known as 3,3'-(Phenylimino)dipropanenitrile, is a tertiary aromatic amine with the chemical formula C₁₂H₁₃N₃. It serves as a key intermediate in the synthesis of various dyes and other organic molecules. Accurate characterization of its molecular structure is crucial for its application in synthetic chemistry and drug development. NMR spectroscopy is a primary analytical technique for the unambiguous structural confirmation of such organic compounds. This guide presents the detailed ¹H and ¹³C NMR spectral data for this compound.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on the molecular structure provided in Figure 1.

Table 1: ¹H NMR Spectral Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1, 5 | 7.30 | m | - | 2H |

| 2, 4 | 6.75 | d | 8.3 | 2H |

| 3 | 6.84 | t | 7.3 | 1H |

| 6, 6' | 3.79 | t | 7.4 | 4H |

| 7, 7' | 3.47 | t | 7.4 | 4H |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| C-i | 145.14 |

| C-m | 129.80 |

| C-p | 118.43 |

| C-o | 112.35 |

| C-N (CH₂) | 53.47 |

| C-Br (CH₂) | 27.95 |

| CN | Not Reported |

Solvent: CDCl₃, Reference: TMS (0 ppm). Note: The data for the nitrile carbons (CN) were not explicitly found in the cited literature.

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the NMR analysis of organic compounds.[1]

3.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Securely cap the NMR tube and gently agitate until the sample is fully dissolved.

3.2. NMR Spectrometer and Parameters

-

Instrument: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

Probe: Standard 5 mm broadband observe probe.

-

Temperature: 298 K (25 °C).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: Approximately 4 seconds.

-

Spectral Width: 0 to 15 ppm.

-

Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm, and the spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 to 4096, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Referencing: The central peak of the CDCl₃ triplet is set to 77.16 ppm.

3.3. Data Processing

-

Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) for ¹H NMR and 1.0 Hz for ¹³C NMR.

-

Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the internal TMS standard (0.00 ppm for both ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical relationship of the NMR data for this compound.

Caption: Chemical structure of this compound.

Caption: Workflow for NMR-based structural assignment.

References

An In-depth Technical Guide to the FTIR and Mass Spectrometry of N,N-Bis(cyanoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical techniques of Fourier Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) as applied to the characterization of N,N-Bis(cyanoethyl)aniline. This document outlines the expected spectroscopic data, detailed experimental protocols, and a logical workflow for the analysis of this compound, which is a key intermediate in various chemical syntheses.

Introduction to this compound

This compound is an organic compound featuring a tertiary amine attached to a benzene ring and two cyanoethyl substituents.[1] Its chemical formula is C₁₂H₁₃N₃ with a molecular weight of 199.25 g/mol .[1][2] It typically appears as a light beige to yellow powder or crystalline solid with a melting point in the range of 81-84 °C.[3][4] The unique structural features of this molecule, including the aromatic ring, tertiary amine, and nitrile functional groups, give rise to characteristic spectroscopic signatures in both FTIR and mass spectrometry.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of this compound is expected to reveal characteristic absorption bands corresponding to its distinct chemical moieties.

Predicted FTIR Spectral Data

Based on the structure of this compound, the following table summarizes the expected characteristic infrared absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2950-2850 | C-H Stretch | Alkane (CH₂) | Medium |

| 2260-2240 | C≡N Stretch | Nitrile | Medium-Strong |

| 1600-1585 & 1500-1400 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1370-1350 | C-N Stretch | Tertiary Aromatic Amine | Medium |

| 1250-1000 | C-N Stretch | Tertiary Aromatic Amine | Medium |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |

Experimental Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)

This protocol describes the analysis of solid this compound using an FTIR spectrometer equipped with an ATR accessory.

Materials:

-

This compound sample (solid powder)

-

FTIR spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Sample Preparation:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

-

Sample Analysis:

-

Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and normalization as needed to obtain a clear spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound, which often leads to extensive fragmentation, providing valuable structural information.

Predicted Mass Spectrometry Data

The PubChem database provides predicted m/z values for various adducts of this compound.[5]

| Adduct | Predicted m/z |

| [M]⁺ | 199.11040 |

| [M+H]⁺ | 200.11823 |

| [M+Na]⁺ | 222.10017 |

| [M-H]⁻ | 198.10367 |

Predicted Fragmentation Pattern under Electron Ionization (EI)

Under electron ionization, the molecular ion ([M]⁺) of this compound is expected to undergo fragmentation. The following table outlines the predicted major fragment ions.

| m/z | Proposed Fragment Structure | Loss |

| 199 | [C₁₂H₁₃N₃]⁺ | Molecular Ion |

| 146 | [C₉H₁₀N₂]⁺ | Loss of ·CH₂CN |

| 118 | [C₈H₈N]⁺ | Loss of ·CH₂CH₂CN |

| 91 | [C₆H₅N]⁺ | Loss of 2 x (CH₂CH₂CN) |

| 77 | [C₆H₅]⁺ | Loss of N(CH₂CH₂CN)₂ |

Note: The fragmentation of aromatic amines is often dominated by cleavage of the bond beta to the aromatic ring.[6]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for analyzing this compound using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

Materials and Instrumentation:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or methanol)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

-

Instrument Setup:

-

Set the GC parameters (e.g., injector temperature, column type, temperature program) to ensure good separation and elution of the analyte.

-

Set the MS parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: Typically 70 eV

-

Mass range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 250).

-

Ion source temperature: Typically 200-250 °C.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated by the GC column and then introduced into the MS source.

-

The mass spectrometer will record the mass spectra of the eluting components.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the experimental spectrum with spectral libraries if available.

-

Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using FTIR and Mass Spectrometry.

Caption: Workflow for FTIR and MS Analysis.

Conclusion

This technical guide provides a comprehensive framework for the analysis of this compound using FTIR and mass spectrometry. The presented data, protocols, and workflow are intended to assist researchers and scientists in the efficient and accurate characterization of this important chemical compound. The combination of these two powerful analytical techniques allows for unambiguous identification and structural elucidation, which is critical in research, development, and quality control applications.

References

- 1. Page loading... [guidechem.com]

- 2. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]

- 3. This compound | 1555-66-4 [chemicalbook.com]

- 4. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl] Aniline (DC-22) [tristarintermediates.org]

- 5. PubChemLite - N,n-bis(2-cyanoethyl)aniline (C12H13N3) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes: Synthesis of N,N-Bis(cyanoethyl)aniline via Michael Addition

Introduction

N,N-Bis(cyanoethyl)aniline is a significant chemical intermediate used in the synthesis of dyes, polymers, and pharmaceuticals.[1][2] Its synthesis is primarily achieved through a double Michael addition reaction, a class of conjugate addition, between aniline and acrylonitrile. This document provides detailed protocols and application notes for researchers, scientists, and professionals in drug development, focusing on the practical synthesis of this compound. The reaction involves the nucleophilic addition of aniline to the activated alkene of acrylonitrile, typically under catalytic conditions.[1][3]

Reaction Principle and Mechanism

The formation of this compound from aniline and acrylonitrile proceeds via a consecutive Michael addition mechanism. Aniline acts as the Michael donor, and acrylonitrile serves as the Michael acceptor. The reaction first forms the mono-adduct, 3-(phenylamino)propanenitrile, which then undergoes a second Michael addition with another molecule of acrylonitrile to yield the final bis-adduct. The reaction is generally facilitated by a catalyst, which can be a base, a Lewis acid, or a transition metal salt.[1][4][5]

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical Properties of this compound

The final product is typically a solid at room temperature and should be handled with appropriate safety precautions.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 1555-66-4 | [2][6][7] |

| Molecular Formula | C12H13N3 | [1][2][6] |

| Molecular Weight | 199.25 g/mol | [6][8] |

| Appearance | Light beige to yellow crystalline powder/solid | [1][6][9] |

| Melting Point | 80-88 °C | [2][6][7] |

| Boiling Point | 165-180 °C at reduced pressure (0.3-6 Torr) | [2][6] |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water | [1][2] |

General Experimental Workflow

The overall process for the synthesis, purification, and analysis of this compound follows a standard laboratory workflow. Proper planning and adherence to safety protocols are essential at each stage.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]

- 7. This compound | 1555-66-4 [chemicalbook.com]

- 8. This compound CAS#: 1555-66-4 [amp.chemicalbook.com]

- 9. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl] Aniline (DC-22) [tristarintermediates.org]

Application Notes and Protocols: The Role of N,N-Bis(cyanoethyl)aniline in Disperse Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and application of disperse dyes utilizing N,N-Bis(cyanoethyl)aniline and its derivatives as key coupling components. Disperse dyes are a major class of water-insoluble colorants primarily used for dyeing hydrophobic fibers such as polyester. The incorporation of the this compound moiety into the dye structure is a critical strategy for achieving desirable dyeing properties, including a wide range of colors, good light fastness, and excellent wash fastness. This document details the synthetic protocols, presents key performance data, and illustrates the underlying chemical processes.

Introduction

Azo disperse dyes are the most widely used class of dyes for synthetic fibers, accounting for over 50% of the total disperse dyes produced globally. Their synthesis is principally based on the diazotization of a primary aromatic amine (the diazo component) followed by its coupling with an electron-rich nucleophile (the coupling component). This compound and its analogues serve as highly effective coupling components. The cyanoethyl groups in these molecules play a significant role in influencing the final properties of the dye. They can enhance the dye's affinity for polyester fibers, improve its sublimation fastness, and influence the color hue.

Synthesis of Disperse Dyes using this compound Derivatives

The synthesis of disperse dyes involving this compound derivatives is a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction.

General Experimental Protocols

2.1.1. Diazotization of Primary Aromatic Amines

The conversion of a primary aromatic amine to a diazonium salt is a crucial first step.[1]

-

Materials:

-

Primary aromatic amine (e.g., 4-nitroaniline, 2-chloro-4-nitroaniline)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water

-

-

Protocol:

-

Dissolve the primary aromatic amine (1 molar equivalent) in a mixture of concentrated acid and water in a beaker.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (1 molar equivalent) in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt solution. The resulting clear diazonium salt solution should be used immediately in the subsequent coupling reaction.

-

2.1.2. Coupling Reaction with N,N-Bis(2-cyanoethyl)-m-methylaniline

The diazonium salt is then reacted with the coupling component to form the azo dye.

-

Materials:

-

Diazonium salt solution (from step 2.1.1)

-

N,N-Bis(2-cyanoethyl)-m-methylaniline (1 molar equivalent)

-

Solvent (e.g., acetone, ethanol)

-

Sodium Acetate (to adjust pH)

-

-

Protocol:

-

Dissolve N,N-Bis(2-cyanoethyl)-m-methylaniline in the chosen solvent in a separate beaker.

-

Cool the coupling component solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and adjust the pH to be weakly acidic by adding sodium acetate as needed.

-

Continue stirring the reaction mixture for 2-4 hours at 0-5 °C.

-

The precipitated dye is then collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried in an oven at 50-60 °C.

-

2.1.3. Purification

The crude dye can be purified by recrystallization from a suitable solvent such as ethanol, acetone, or dimethylformamide (DMF) to obtain a product of high purity.[2]

Characterization and Performance Data

The synthesized disperse dyes are typically characterized by various analytical techniques to confirm their structure and evaluate their performance.

Spectroscopic Analysis

-

UV-Visible Spectroscopy (UV-Vis): Determines the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.

-

Infrared Spectroscopy (IR): Confirms the presence of key functional groups such as the azo linkage (-N=N-), cyano group (-C≡N), and aromatic rings.

-

Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the chemical structure of the dye molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the synthesized dye.

Quantitative Data Summary

The following table summarizes the characteristic data for a series of di-cyanoethyl azo disperse dyes synthesized from different heterocyclic aromatic amines and N,N-bis(2-cyanoethyl)-m-methylaniline.[1][3][4]

| Diazo Component (Heterocyclic Aromatic Amine) | Resulting Dye Color | λmax (nm) in Acetone | Light Fastness (on Polyester) | Wash Fastness (on Polyester) |

| Amine 1 | Yellow | 414 | Good | Excellent |

| Amine 2 | Bright Crimson | 520 | Good | Excellent |

| Amine 3 | Bluish Violet | 560 | Good | Excellent |

| Amine 4 | Blue | 599 | Good | Excellent |

Fastness grades are typically rated on a scale of 1 to 5, where 5 is excellent.

Visualizations

Synthesis Pathway

Caption: General synthesis pathway of azo disperse dyes.

Experimental Workflow

Caption: Experimental workflow for disperse dye synthesis and evaluation.

Conclusion

This compound and its derivatives are valuable coupling components in the synthesis of a wide array of azo disperse dyes. The straightforward and robust synthetic methodology allows for the creation of dyes with excellent performance characteristics on polyester fibers, including a broad color palette and high fastness properties. The protocols and data presented herein provide a solid foundation for researchers and scientists engaged in the development of novel disperse dyes for various applications.

References

Application Notes and Protocols for N,N-Bis(cyanoethyl)aniline in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomer Properties: N,N-Bis(cyanoethyl)aniline

This compound is a solid at room temperature, appearing as a light beige or white crystalline powder.[3][4][5] It is soluble in organic solvents but not in water.[5] Key properties of the monomer are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1555-66-4 | [2][3][4][6] |

| Molecular Formula | C12H13N3 | [2][3][4][6] |

| Molecular Weight | 199.25 g/mol | [2][3][4] |

| Melting Point | 80-88 °C | [5] |

| Boiling Point | 175 - 180 °C (at 0.3 torr) | [4] |

| Appearance | Light beige powder | [4] |

| Solubility | Soluble in organic solvents, insoluble in water. | [5] |

Proposed Polymerization Protocols

Based on the extensive literature on the polymerization of aniline and its derivatives, two primary methods are proposed for the polymerization of this compound: oxidative chemical polymerization and electrochemical polymerization.

Oxidative Chemical Polymerization

Principle: This method involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in an acidic medium. The reaction proceeds through the formation of radical cations that couple to form polymer chains.

Experimental Protocol:

-

Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.1 M) in an appropriate acidic solution (e.g., 1 M HCl or H2SO4).

-

Initiator Solution Preparation: Prepare a solution of an oxidizing agent, such as ammonium persulfate ((NH4)2S2O8), in the same acidic solvent. The molar ratio of oxidant to monomer is a critical parameter and can be varied (e.g., 1:1 or 1:2).

-

Polymerization: Cool both solutions to 0-5 °C in an ice bath. Slowly add the initiator solution to the monomer solution dropwise while stirring vigorously.

-

Reaction: Continue stirring the reaction mixture for a predetermined time (e.g., 2-24 hours) at a constant temperature. The formation of a colored precipitate indicates polymerization.

-

Isolation and Purification: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with the acidic solvent, followed by deionized water and then a suitable organic solvent (e.g., methanol or acetone) to remove unreacted monomer, initiator, and oligomers.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Workflow for Oxidative Chemical Polymerization:

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. China CAS NO.1555-66-4 this compound/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]

- 5. echemi.com [echemi.com]

- 6. This compound, CasNo.1555-66-4 Hexone Interchem Pvt. Ltd India [hexoneinter.lookchem.com]

Application Note: A Detailed Experimental Protocol for the Cyanoethylation of Aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed experimental protocols for the selective cyanoethylation of aniline to synthesize either N-(2-cyanoethyl)aniline or N,N-bis(2-cyanoethyl)aniline. The cyanoethylation reaction, a Michael-type addition of a compound with a labile hydrogen to acrylonitrile, is a fundamental process for introducing a propionitrile moiety into a molecule.[1][2] The choice of catalyst and reaction conditions dictates the selectivity towards mono- or di-substitution. This document outlines two distinct procedures, including catalyst selection, reaction work-up, purification, and expected yields.

Introduction

Cyanoethylation is the addition of a protic nucleophile, such as an amine, to the carbon-carbon double bond of acrylonitrile.[1] The reaction is driven by the electron-withdrawing nature of the nitrile group, which polarizes the double bond and makes the β-carbon atom susceptible to nucleophilic attack.[3]

In the case of aniline, the reaction can proceed to form either the mono-adduct, N-(2-cyanoethyl)aniline, or the di-adduct, N,N-bis(2-cyanoethyl)aniline. The degree of substitution is highly dependent on the catalyst employed. Acidic catalysts, particularly cupric acetate, have been shown to be highly effective for selective monocyanoethylation, preventing the formation of the di-substituted product.[3][4] Conversely, other catalysts or basic conditions can be used to favor the formation of the N,N-bis(2-cyanoethyl) derivative.[5][6] These cyanoethylated anilines serve as important intermediates in the synthesis of dyes, pharmaceuticals, and functional polymers.[6][7]

Experimental Protocols

A thorough risk assessment should be conducted before performing any chemical reaction. Aniline, acrylonitrile, and other reagents are hazardous and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Synthesis of N-(2-cyanoethyl)aniline (Mono-substitution)

This protocol is adapted from a procedure demonstrated to be effective for selective mono-cyanoethylation using a cupric acetate catalyst.[4]

Materials:

-

Aniline (freshly distilled)

-

Acrylonitrile

-

Cupric acetate monohydrate

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (0.10 mol, 9.31 g), acrylonitrile (0.12 mol, 6.37 g), and cupric acetate monohydrate (0.01 mol, 2.00 g).

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction is typically exothermic.[2] Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and then further to 0°C in an ice bath. Add 50 mL of 10% aqueous sodium hydroxide solution to the cooled melt. Transfer the mixture to a separatory funnel and extract the product with four 50 mL portions of chloroform.[4]

-

Washing and Drying: Combine the organic extracts and wash them with two 25 mL portions of water. Dry the chloroform layer over anhydrous sodium sulfate.[4]

-

Solvent Removal: Filter off the drying agent and remove the chloroform by distillation or using a rotary evaporator.[4]

-

Purification: Purify the resulting crude residue by vacuum distillation. The product, N-(2-cyanoethyl)aniline, distills at 115–120°C / 0.01 mm Hg and solidifies upon cooling.[4]

Protocol 2: Synthesis of N,N-bis(2-cyanoethyl)aniline (Di-substitution)

This protocol is a representative method for achieving di-substitution, which is favored by using a higher ratio of acrylonitrile and different catalytic conditions.[5][6]

Materials:

-

Aniline (freshly distilled)

-

Acrylonitrile

-

Aluminum chloride (AlCl₃) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) (if using K₂CO₃)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve aniline (0.1 mol, 9.31 g) in a suitable solvent such as DMF (100 mL). Add the catalyst, for example, potassium carbonate (0.2 mol, 27.6 g).[6]

-

Addition of Acrylonitrile: While stirring vigorously, add acrylonitrile (0.25 mol, 13.26 g) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain it for 8-12 hours, or until TLC indicates the consumption of the starting material and the mono-substituted intermediate.

-

Work-up - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers. Wash successively with 1 M HCl (to remove any unreacted aniline), water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The crude product, N,N-bis(2-cyanoethyl)aniline, can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes the key quantitative data for the described protocols.

| Parameter | Protocol 1: N-(2-cyanoethyl)aniline | Protocol 2: N,N-bis(2-cyanoethyl)aniline | Reference |

| Reactants | Aniline, Acrylonitrile | Aniline, Acrylonitrile | |

| Aniline:Acrylonitrile Molar Ratio | 1 : 1.2 | 1 : 2.5 | [4][6] |

| Catalyst | Cupric Acetate Monohydrate | Potassium Carbonate / AlCl₃ | [4][5][6] |

| Reaction Temperature | Reflux | 60-70°C | [4] |

| Reaction Time | 4-6 hours | 8-12 hours | [4] |

| Typical Yield | 72-78% | ~90% (with AlCl₃-ZnCl₂) | [4][5] |

| Product Melting Point | 48-51°C | 81-84°C | [4][8] |

| Product Appearance | Colorless plates | Light beige powder | [4][8] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of cyanoethylated aniline derivatives.

Caption: General workflow for the synthesis and purification of cyanoethylated aniline.

References

- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. 1555-66-4(N,N-Bis(2-cyanoethyl)aniline) | Kuujia.com [kuujia.com]

- 8. This compound CAS#: 1555-66-4 [amp.chemicalbook.com]

Application Notes and Protocols: N,N-Bis(cyanoethyl)aniline as a Precursor for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: N,N-Bis(cyanoethyl)aniline is a versatile organic intermediate characterized by a tertiary aniline core and two reactive cyanoethyl side chains. This unique structure makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of two nitrile functionalities allows for intramolecular cyclization reactions, providing a pathway to complex cyclic systems that are of significant interest in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of this compound and its subsequent application in the formation of heterocyclic structures via the Thorpe-Ziegler reaction, a key strategy for dinitrile cyclization.

Introduction to this compound

This compound, also known as 3,3'-(phenylimino)dipropanenitrile, is a crystalline solid at room temperature with a melting point of 81-84 °C[1]. It is typically synthesized via the Michael addition of aniline to acrylonitrile[2]. Its structure contains multiple reactive sites: the two terminal nitrile groups and the electron-rich aromatic ring. This functionality makes it an excellent starting material for building bioactive scaffolds[2]. The intramolecular cyclization of its two cyanoethyl arms is a powerful method for constructing six-membered heterocyclic rings, a common motif in many pharmaceutical agents.